9-Benzyl-3-methylpurine-2,6-dione
Description
9-Benzyl-3-methylpurine-2,6-dione is a synthetic purine derivative characterized by a benzyl group at the N9 position, a methyl group at C3, and dione (two ketone) groups at the C2 and C6 positions of the purine core. Purine derivatives are widely studied for their pharmacological activities, including anticancer and antiviral effects, often modulated by substituent variations .
Properties
IUPAC Name |
9-benzyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-12-10(11(18)15-13(16)19)14-8-17(12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXLRGUWRBIRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N=CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-3-methylpurine-2,6-dione typically involves the alkylation of 3-methylxanthine with benzyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the keto groups can yield hydroxyl derivatives, although this reaction is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Hydroxyl derivatives of the purine ring.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which can be used in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies and drug development.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of other bioactive compounds.
Mechanism of Action
The mechanism by which 9-Benzyl-3-methylpurine-2,6-dione exerts its effects is primarily through the inhibition of specific enzymes involved in cellular processes. For instance, it may inhibit enzymes like phosphodiesterases, which play a role in signal transduction pathways. By blocking these enzymes, the compound can disrupt cellular signaling, leading to effects such as apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Purine Derivatives
9-Benzyl-2,6-dichloro-9H-purine ():
- Structure : Shares the N9-benzyl group but replaces the C3-methyl and C2/C6-dione groups with chlorine atoms.
- Molecular Weight : 279.124 g/mol (vs. theoretical ~283–295 g/mol for 9-Benzyl-3-methylpurine-2,6-dione).
- Pharmacological Relevance : Chlorinated purines often exhibit enhanced electrophilicity, influencing DNA alkylation or kinase inhibition. The dichloro derivative’s lack of dione groups may reduce hydrogen-bonding capacity compared to the target compound .
- Dihydroxypyrido-pyrazine-1,6-dione Derivatives (): Structure: Features a pyrido-pyrazine core with dual dione groups, analogous to the purine-2,6-dione system. Activity: Compound 46 (Table 7, ) demonstrated potent activity (EC50 = 6 nM) in unspecified assays, likely due to the dione moiety’s metal-binding capacity and azole substitutions mimicking amide isosteres .
Natural Dione-Containing Compounds
- Ergost-25-ene-3,6-dione (): Structure: A steroidal dione with hydroxyl and ketone groups. Comparison: Unlike synthetic purine-diones, steroidal diones may face challenges in synthetic scalability and off-target effects due to bulkier structures.
Flavanol-Dione Hybrids** ():
- Structure: Complex hybrids like 4,8,10-tris(dihydroxyphenyl)-11-hydroxy-3,4,7,8,11,12-hexahydro-2H,6H,10H-dipyrano[2,3-f:2',3'-h]chromene-2,6-dione integrate flavanol and dione moieties.
- Activity : These compounds, identified in Smilax glabra, showed antioxidant and anti-inflammatory properties, suggesting dione groups enhance redox modulation .
Pharmacokinetic and Pharmacodynamic Considerations
- ADMET Properties :
- Binding Affinity :
- Dione groups enhance interactions with metal ions or polar protein residues, as demonstrated in pyrido-pyrazine derivatives (EC50 = 6 nM, ) and steroidal diones () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
